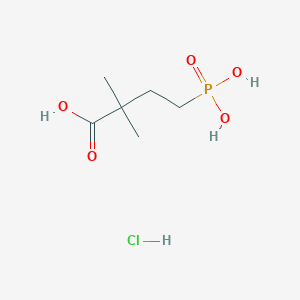
Phenylbenzene-omega-phosphono-alpha-amino acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The specific synthetic routes and reaction conditions are detailed in various research publications, but generally involve multi-step organic synthesis techniques .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the compound’s synthesis on a larger scale would likely involve optimization of the laboratory-scale procedures to ensure efficiency, yield, and purity. This would include the use of industrial-grade reagents and catalysts, as well as advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: Phenylbenzene-omega-phosphono-alpha-amino acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, particularly involving the phosphono group
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathways.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acids, while substitution reactions can introduce different functional groups into the molecule.
Applications De Recherche Scientifique
Phenylbenzene-omega-phosphono-alpha-amino acid has several scientific research applications:
Chemistry: It is used as a probe to study the mechanisms of glycine receptors and their physiological functions
Biology: The compound’s ability to selectively inhibit glycine receptors makes it valuable in neurobiological research, particularly in understanding neurotransmission and receptor dynamics
Medicine: Its potential as a central excitant drug suggests applications in developing treatments for neurological disorders
Mécanisme D'action
Phenylbenzene-omega-phosphono-alpha-amino acid exerts its effects by selectively inhibiting strychnine-sensitive glycine receptors. This inhibition occurs through competitive antagonism, where the compound binds to the receptor sites, preventing glycine from exerting its effects . The molecular targets include glycine receptors in the central nervous system, and the pathways involved are primarily related to neurotransmission and synaptic modulation .
Comparaison Avec Des Composés Similaires
Strychnine: A well-known glycine receptor antagonist, but with a different chemical structure and higher potency
Beta-alanine: Another glycine receptor agonist, but with different pharmacological properties
Uniqueness: Phenylbenzene-omega-phosphono-alpha-amino acid is unique due to its selective inhibition of strychnine-sensitive glycine receptors without affecting modulatory glycine sites on N-methyl-D-aspartate (NMDA) receptors . This selectivity makes it a valuable tool for studying glycine receptor functions and potential therapeutic applications.
Propriétés
Numéro CAS |
146533-86-0 |
|---|---|
Formule moléculaire |
C16H18NO5P |
Poids moléculaire |
335.29 g/mol |
Nom IUPAC |
2-amino-3-[3-[2-(phosphonomethyl)phenyl]phenyl]propanoic acid |
InChI |
InChI=1S/C16H18NO5P/c17-15(16(18)19)9-11-4-3-6-12(8-11)14-7-2-1-5-13(14)10-23(20,21)22/h1-8,15H,9-10,17H2,(H,18,19)(H2,20,21,22) |
Clé InChI |
NCEGJIHRQBRVJQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CP(=O)(O)O)C2=CC=CC(=C2)CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


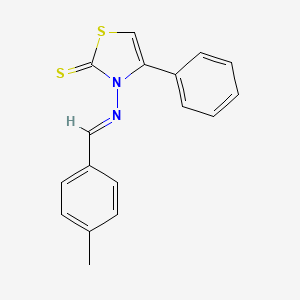
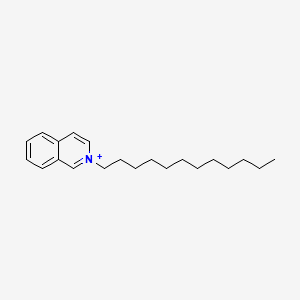


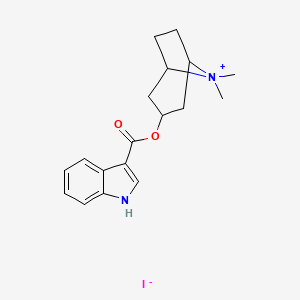
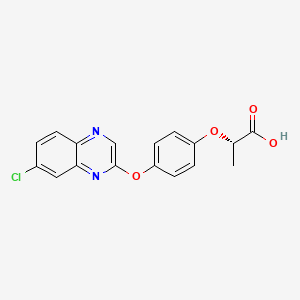
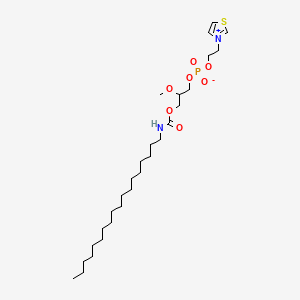
![4-[(R)-[(2R,5S)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide](/img/structure/B10763202.png)
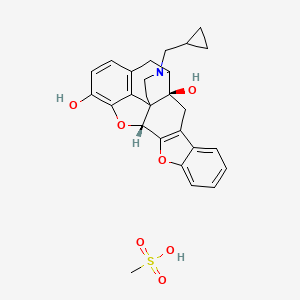
![(2E)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetic acid](/img/structure/B10763217.png)
![N-[(2S)-1-benzyl-2-methylpyrrolidin-3-yl]-5-chloro-2-methoxy-4-(methylamino)benzamide](/img/structure/B10763220.png)
![hexasodium;8-[[3-[[3-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoylamino]benzoyl]amino]naphthalene-1,3,5-trisulfonate](/img/structure/B10763224.png)
![[(1S,2S,4S,5R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;hydrobromide](/img/structure/B10763236.png)
